Indo 1 pentapotassium salt Indo 1 pentapotassium salt Indo-1 is a ratiometric fluorescent calcium indicator. It is ideal for analyses using flow cytometry, as it uses a single excitation source, typically 349-364 nm light from an argon-ion laser. The emission maximum shifts from 475-485 nm without calcium to 400-410 nm when indo-1 binds calcium. Indo-1 is prone to photobleaching, which limits its usefulness in methods involving microscopy.
Brand Name: Vulcanchem
CAS No.: 132319-56-3
VCID: VC20766229
InChI: InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
SMILES: CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Molecular Formula: C32H26K5N3O12
Molecular Weight: 840.1 g/mol

Indo 1 pentapotassium salt

CAS No.: 132319-56-3

Cat. No.: VC20766229

Molecular Formula: C32H26K5N3O12

Molecular Weight: 840.1 g/mol

* For research use only. Not for human or veterinary use.

Indo 1 pentapotassium salt - 132319-56-3

Specification

Description Indo-1 is a ratiometric fluorescent calcium indicator. It is ideal for analyses using flow cytometry, as it uses a single excitation source, typically 349-364 nm light from an argon-ion laser. The emission maximum shifts from 475-485 nm without calcium to 400-410 nm when indo-1 binds calcium. Indo-1 is prone to photobleaching, which limits its usefulness in methods involving microscopy.
CAS No. 132319-56-3
Molecular Formula C32H26K5N3O12
Molecular Weight 840.1 g/mol
IUPAC Name pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Standard InChI InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
Standard InChI Key VGZPRMSXVNDMAN-UHFFFAOYSA-I
SMILES CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Canonical SMILES CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Appearance Assay:≥90%A solid

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